6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Description
Properties
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N2O/c22-13-5-1-11(2-6-13)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)14-7-3-12(4-8-14)21(25,26)27/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQFBVBRFHDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization and halogenation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce phthalazinone alcohols.
Scientific Research Applications
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with molecular targets, such as enzymes or receptors. The halogen substitutions enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis:
Trifluoromethyl (CF3) vs. In contrast, OCF3-containing analogs (e.g., CAS 161716-24-1) exhibit moderate polarity due to the ether oxygen, which may improve aqueous solubility . Example: Replacing OCF3 with CF3 in kinase inhibitors often increases potency but reduces solubility, necessitating formulation adjustments.
Chlorophenyl vs. Fluorophenyl at Position 4:
- The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance stability and π-π stacking interactions compared to 4-fluorophenyl (weaker electron withdrawal). Fluorine’s smaller atomic radius in analogs (e.g., ) could improve metabolic resistance .
Formyl/Methyl vs. Halogenated Aromatic Groups:
- The formyl group in ’s compound introduces electrophilic reactivity, making it suitable for derivatization, whereas halogenated aromatic groups (Cl, CF3) prioritize target engagement and stability .
Implications of Molecular Weight and Functional Groups
- Molecular Weight Trends: The target compound (estimated MW ~492.67, assuming CF3 substitution) would likely exhibit higher lipophilicity than the OCF3 analog (485.67) due to CF3’s hydrophobicity. This could influence bioavailability, with a trade-off between cell permeability and solubility.
- Spectral Data: While direct spectral data for the target compound are unavailable, analogs like 4-(4-chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one () show characteristic IR peaks at 1704 cm⁻¹ (C=O stretch) and NMR signals for methyl/formyl groups, suggesting similar diagnostic features for the target .
Biological Activity
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a complex organic compound with significant biological activity. Its unique chemical structure, characterized by multiple halogen substituents, enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C21H10Cl3F3N2O
- Molecular Weight: 469.67 g/mol
- CAS Number: 478066-04-5
- Predicted Boiling Point: 573.5 ± 60.0 °C
- Density: 1.50 ± 0.1 g/cm³
- pKa: -3.78 ± 0.40
The biological activity of this compound primarily involves its interaction with topoisomerase II (Topo II), an essential enzyme for DNA replication and repair. The compound acts as a selective inhibitor of Topo II, leading to the induction of apoptosis in cancer cells.
Key Mechanisms:
- Topo II Inhibition: The compound exhibits catalytic inhibitory effects on Topo II at concentrations as low as 2.5 μM, with significant cytotoxicity observed in various cancer cell lines including HepG2 and MCF-7 .
- Cell Cycle Arrest: It induces G2/M phase cell cycle arrest, preventing further cell division and promoting apoptotic pathways .
- DNA Intercalation: The compound's structure allows it to intercalate with DNA, disrupting normal replication processes and enhancing its anticancer properties .
Biological Activity Data
| Activity Type | Observed Effects | Concentration (μM) |
|---|---|---|
| Topo II Inhibition | Catalytic inhibition | 2.5 - 10 |
| Cytotoxicity (HepG2 Cells) | Induction of apoptosis | 5 - 10 |
| Cell Cycle Arrest | G2/M phase arrest | ≤10 |
Case Studies and Research Findings
-
Cytotoxicity Studies:
A study demonstrated that the compound exhibits higher cytotoxicity compared to doxorubicin against human cancer cell lines such as HepG2 and MCF-7. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase . -
In Vivo Efficacy:
In animal models, particularly those with c-KIT mutations associated with gastrointestinal stromal tumors (GISTs), the compound showed promising antitumor efficacy and a favorable pharmacokinetic profile, indicating its potential as a therapeutic candidate for resistant cancer types . -
Comparative Analysis:
When compared to similar compounds lacking specific halogen substitutions, such as 6,7-dichloro-4-(4-chlorophenyl)phthalazin-1-one, the presence of trifluoromethyl groups significantly enhances both binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
